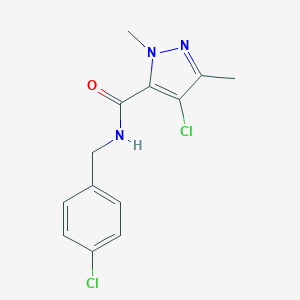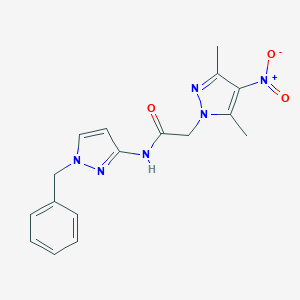![molecular formula C16H20N4O4 B279914 Ethyl 5,7-dimethyl-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279914.png)
Ethyl 5,7-dimethyl-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,7-dimethyl-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "DMPP" and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
DMPP acts as an agonist for purinergic receptors, specifically the P2X1 and P2X3 subtypes. Upon binding to these receptors, DMPP induces a calcium influx into the cell, leading to downstream signaling events. This mechanism of action is the basis for DMPP's effects on various cell types.
Biochemical and Physiological Effects:
DMPP has been found to have a variety of biochemical and physiological effects. It has been shown to induce platelet aggregation, increase intracellular calcium levels in immune cells, and modulate synaptic transmission in neurons. DMPP has also been found to have anti-inflammatory effects in certain contexts.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages for use in lab experiments. It is a potent and selective agonist for purinergic receptors, allowing for precise control over the signaling pathways being studied. DMPP is also relatively stable and easy to synthesize. However, DMPP has limitations as well. It has a short half-life and can be rapidly metabolized in vivo, limiting its usefulness in certain contexts.
Orientations Futures
There are several future directions for research involving DMPP. One area of interest is the role of purinergic signaling in cancer progression, and DMPP could be used as a tool to investigate this. Additionally, the potential anti-inflammatory effects of DMPP could be further explored in various disease models. Finally, the development of more stable analogs of DMPP could expand its potential applications in scientific research.
Méthodes De Synthèse
DMPP can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 5,7-dimethyl-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid with ethyl chloroformate in the presence of a base to yield DMPP.
Applications De Recherche Scientifique
DMPP has been found to have a variety of applications in scientific research. It has been used as a tool to study the role of purinergic receptors in various physiological and pathological conditions. DMPP has also been used to investigate the effects of purinergic signaling on immune cells, platelets, and neurons.
Propriétés
Formule moléculaire |
C16H20N4O4 |
|---|---|
Poids moléculaire |
332.35 g/mol |
Nom IUPAC |
ethyl 5,7-dimethyl-2-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H20N4O4/c1-4-24-16(22)14-10(2)17-13-9-12(18-20(13)11(14)3)15(21)19-5-7-23-8-6-19/h9H,4-8H2,1-3H3 |
Clé InChI |
AQAUKXBQAGNXCW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C(=O)N3CCOCC3)N=C1C)C |
SMILES canonique |
CCOC(=O)C1=C(N2C(=CC(=N2)C(=O)N3CCOCC3)N=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279839.png)
![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
![tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B279851.png)
![N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B279853.png)

![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
